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Compound of Interest

Compound Name:
3,3-Difluoroazetidine

hydrochloride

Cat. No.: B1302710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the crystallographic data of azetidinium salts,

with a focus on fluorinated derivatives. Due to the limited publicly available X-ray diffraction

data for 3,3-Difluoroazetidine hydrochloride, this document presents a detailed analysis of

closely related structures to offer valuable insights for researchers in crystallography, medicinal

chemistry, and materials science. The information herein is intended to serve as a practical

reference for understanding the structural characteristics of these compounds and to provide a

standardized protocol for their experimental analysis.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for selected azetidinium

salts. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and

refinement statistics. The inclusion of 3-Fluoroazetidinium chloride and the more complex

[(CH2)3NH2]2AgBiBr6 provides a basis for understanding the structural impact of substitution

on the azetidinium ring.
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Parameter
3-Fluoroazetidinium
chloride

[(CH2)3NH2]2AgBiBr6

Chemical Formula C3H7ClFN C6H16AgBiBr6N2

Formula Weight 111.55 1032.58

Crystal System Monoclinic Trigonal

Space Group P 1 21/n 1 P-3m1

a (Å) 6.5872 7.693(2)

b (Å) 8.3434 7.693(2)

c (Å) 9.0693 9.389(4)

α (°) 90.00 90.00

β (°) 97.565 90.00

γ (°) 90.00 120.00

Volume (Å3) 493.5 481.1(3)

Z 4 1

R-factor 0.0219 Not Reported

Note: Crystallographic data for 3,3-Difluoroazetidine hydrochloride is not publicly available at

the time of this publication. The data for 3-Fluoroazetidinium chloride was obtained from the

PubChem database.[1] The data for [(CH2)3NH2]2AgBiBr6 is from a published research article

and it should be noted that the azetidinium cation in this structure was found to be disordered.

[2]

Experimental Protocol: Single-Crystal X-ray
Diffraction
This section outlines a detailed, standardized protocol for the determination of the crystal

structure of a small molecule like 3,3-Difluoroazetidine hydrochloride.

1. Crystal Growth and Selection:
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Single crystals of 3,3-Difluoroazetidine hydrochloride suitable for X-ray diffraction can be

grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol,

methanol, or a solvent mixture).

A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and no

visible defects, is selected under a microscope.

2. Crystal Mounting:

The selected crystal is carefully mounted on a cryo-loop or a glass fiber using a minimal

amount of a suitable adhesive (e.g., cryo-oil or epoxy).

3. Data Collection:

The mounted crystal is placed on the goniometer head of a single-crystal X-ray

diffractometer.

The crystal is cooled to a low temperature (typically 100-173 K) using a cryo-system to

minimize thermal vibrations and potential radiation damage.

A preliminary screening is performed to assess the crystal quality and to determine the unit

cell parameters and crystal system.

A full sphere of diffraction data is collected using monochromatic X-rays (e.g., Mo Kα or Cu

Kα radiation). The data collection strategy is optimized to ensure high completeness and

redundancy of the data.

4. Data Processing:

The raw diffraction images are processed to integrate the reflection intensities and to apply

corrections for factors such as Lorentz and polarization effects, and absorption.

The unit cell parameters are refined, and the space group is determined based on the

systematic absences in the diffraction data.

5. Structure Solution and Refinement:
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The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined against the experimental diffraction data using full-matrix

least-squares methods. This process involves refining the atomic coordinates, anisotropic

displacement parameters, and other relevant parameters until the calculated and observed

diffraction patterns show the best possible agreement.

Hydrogen atoms are typically located from the difference Fourier map and refined with

appropriate constraints.

The final refined structure is validated using crystallographic software to check for

consistency and to assess the overall quality of the model. The quality of the final structure is

typically judged by the R-factor (agreement factor).

Visualizing the Workflow
To better illustrate the process of single-crystal X-ray diffraction analysis, the following

diagrams outline the key stages of the experimental workflow and the logical progression of

structure determination.
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Caption: Logical relationships in crystal structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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